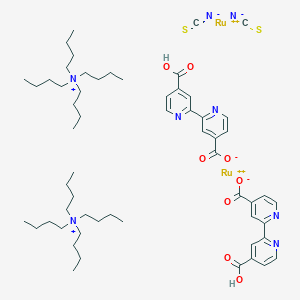

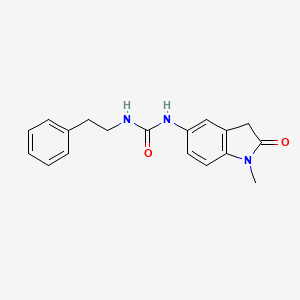

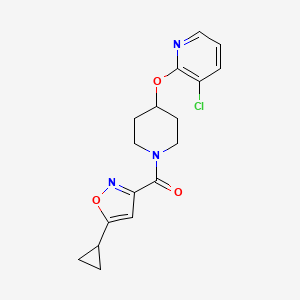

tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a chemical compound used in scientific research. It is also known as BMS-986001 and is a selective inhibitor of the tyrosine kinase receptor Axl. Axl is a protein that is involved in cell growth, survival, and migration. The inhibition of Axl has potential therapeutic applications in cancer and other diseases.

Applications De Recherche Scientifique

Enantioselective Synthesis and Intermediate Development

- The compound has been explored in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. A key step involves iodolactamization, leading to highly functionalized derivatives, highlighting its utility in synthesizing complex molecules with specific stereochemical configurations (Campbell et al., 2009).

Stereochemistry and Chemical Synthesis

- Research demonstrates the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate from 3-cyclohexene-1-carboxylic acid. The control over stereochemistry at specific carbon centers showcases the compound's versatility in synthesizing stereochemically complex intermediates for factor Xa inhibitors (Xin Wang et al., 2017).

Material Science and Sensory Materials

- In material science, derivatives like tert-butyl carbazole have been utilized to construct strong blue emissive nanofibers . These nanofibers exhibit potential as fluorescent sensory materials for detecting volatile acid vapors, demonstrating the compound's applicability in developing chemosensors and material science innovations (Jiabao Sun et al., 2015).

Evaluation of tert-Butyl Isosteres

- The tert-butyl group's role in medicinal chemistry has been evaluated, emphasizing its influence on the physicochemical and pharmacokinetic properties of bioactive compounds. This study provides insights into how tert-butyl isosteres, including the compound , can modulate drug properties, impacting lipophilicity and metabolic stability (Matthias V. Westphal et al., 2015).

Chemical Ionization and Reactivity Studies

- Investigating the reactivity of the tert-butyl cation with tertiary alcohols, studies have shown a complex pattern of reactivity, challenging the assumption that simple proton transfer dominates. This research into ion/molecule reactions enhances understanding of chemical ionization processes and the reactivity of compounds containing tert-butyl groups (H. Audier et al., 1992).

Propriétés

IUPAC Name |

tert-butyl N-[4-(4-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-13-7-9-14(10-8-13)22-11-12-5-4-6-15(20)16(12)17(22)23/h4-6,13-14H,7-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQPIYIOYAGXML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(7-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

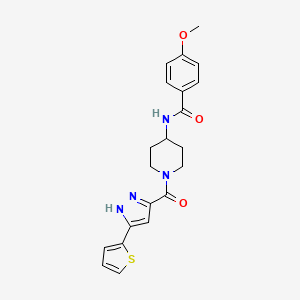

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)

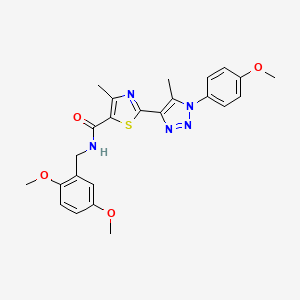

![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2743210.png)

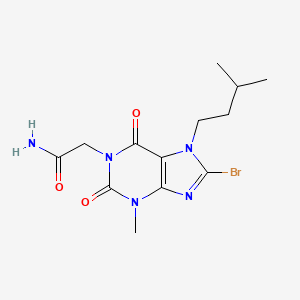

![Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2743214.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2743216.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)